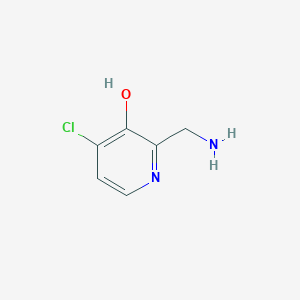
2-(Aminomethyl)-4-chloro-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-chloro-3-pyridinol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the second position, a chlorine atom at the fourth position, and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-3-pyridinol typically involves the chlorination of 3-hydroxy-2-pyridinecarboxaldehyde followed by the introduction of an aminomethyl group. One common method involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with thionyl chloride to introduce the chlorine atom. The resulting intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-chloro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-4-chloro-3-pyridinecarboxaldehyde.
Reduction: Formation of 2-(Aminomethyl)-4-chloro-3-pyridine.
Substitution: Formation of derivatives such as 2-(Aminomethyl)-4-alkyl-3-pyridinol.
Scientific Research Applications
2-(Aminomethyl)-4-chloro-3-pyridinol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-chloro-3-pyridinol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-chloro-3-pyridine
- 2-(Aminomethyl)-4-bromo-3-pyridinol
- 2-(Aminomethyl)-4-fluoro-3-pyridinol
Uniqueness
2-(Aminomethyl)-4-chloro-3-pyridinol is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the aminomethyl and hydroxyl groups allows for versatile chemical modifications, while the chlorine atom enhances its reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-4-1-2-9-5(3-8)6(4)10/h1-2,10H,3,8H2 |
InChI Key |
FIUCCSJNWBSBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















